4-Ethoxy-3,5-difluorobenzaldehyde
Overview
Description
4-Ethoxy-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is a member of the benzaldehyde family, characterized by the presence of an ethoxy group and two fluorine atoms on the benzene ring. This compound is typically a colorless to pale yellow solid with a distinct odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,5-difluorobenzaldehyde can be synthesized through various methods. One common approach involves the ethoxylation of 3,5-difluorobenzaldehyde. The reaction typically requires an ethylating agent such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. The final product is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethoxy-3,5-difluorobenzoic acid.
Reduction: 4-Ethoxy-3,5-difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 4-ethoxy-3,5-difluorobenzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxybenzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
3,4,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, which can influence its chemical behavior and applications.
Uniqueness
4-Ethoxy-3,5-difluorobenzaldehyde is unique due to the combination of ethoxy and difluoro substituents on the benzene ring. This structural arrangement imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a useful compound in various research fields.
Properties
IUPAC Name |
4-ethoxy-3,5-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIEIKNSQIONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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